
4-fluoro-7-nitro-1,2-dihydroisoquinolin-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-fluoro-7-nitro-1,2-dihydroisoquinolin-1-one is a chemical compound with the molecular formula C9H5FN2O3. It is a derivative of isoquinoline, a heterocyclic aromatic organic compound. The presence of both fluorine and nitro groups in its structure makes it an interesting compound for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-7-nitro-1,2-dihydroisoquinolin-1-one typically involves the nitration of 4-fluoroisoquinoline followed by a reduction step to introduce the dihydroisoquinolinone moiety. The reaction conditions often require the use of strong acids like sulfuric acid for nitration and reducing agents such as hydrogen gas in the presence of a palladium catalyst for the reduction step .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the use of strong acids and reducing agents.
Análisis De Reacciones Químicas
Types of Reactions
4-fluoro-7-nitro-1,2-dihydroisoquinolin-1-one can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas or metal hydrides.
Substitution: The fluorine atom can be substituted by other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base or a transition metal catalyst.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of 4-amino-7-nitro-1,2-dihydroisoquinolin-1-one.
Substitution: Formation of various substituted isoquinolines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-fluoro-7-nitro-1,2-dihydroisoquinolin-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Used in the development of new materials and as a precursor for various chemical processes.
Mecanismo De Acción
The mechanism of action of 4-fluoro-7-nitro-1,2-dihydroisoquinolin-1-one depends on its interaction with biological targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components. The fluorine atom can enhance the compound’s ability to penetrate cell membranes and interact with specific enzymes or receptors .
Comparación Con Compuestos Similares
Similar Compounds
- 4-fluoro-5-nitro-1,2-dihydroisoquinolin-1-one
- 6-fluoro-7-nitro-3,4-dihydroisoquinolin-1-one
- 7-bromo-4-fluoro-1,2-dihydroisoquinolin-1-one
Uniqueness
4-fluoro-7-nitro-1,2-dihydroisoquinolin-1-one is unique due to the specific positioning of the fluorine and nitro groups, which can influence its reactivity and biological activity. The combination of these functional groups in the isoquinoline framework provides distinct chemical properties that can be exploited in various applications .
Propiedades
IUPAC Name |
4-fluoro-7-nitro-2H-isoquinolin-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5FN2O3/c10-8-4-11-9(13)7-3-5(12(14)15)1-2-6(7)8/h1-4H,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYHQJKYNRMJVQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=O)NC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-chlorophenoxy)-N-(4-{2-[2-(4-chlorophenoxy)acetamido]-1,3-thiazol-4-yl}-1,3-thiazol-2-yl)acetamide](/img/structure/B2613451.png)
![Methyl 4-({[5-(benzyloxy)-4-hydroxypyridin-2-yl]carbonyl}amino)benzoate](/img/structure/B2613452.png)
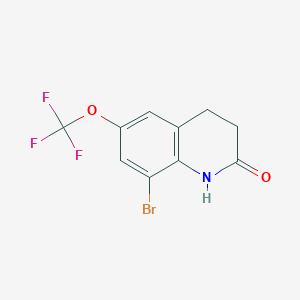
![1-{Trimethylthieno[2,3-d]pyrimidin-6-yl}ethan-1-one](/img/structure/B2613454.png)
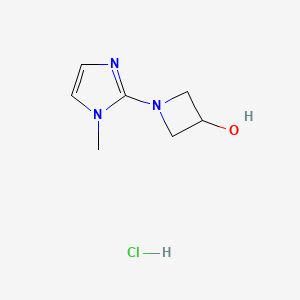
![4-bromo-N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)benzamide](/img/structure/B2613456.png)
![8-Chloro-7-iodo-2-methylimidazo[1,2-A]pyridine](/img/structure/B2613457.png)
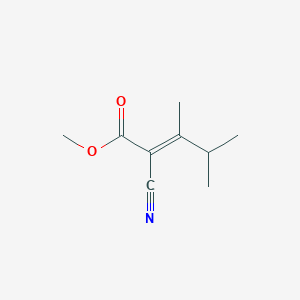
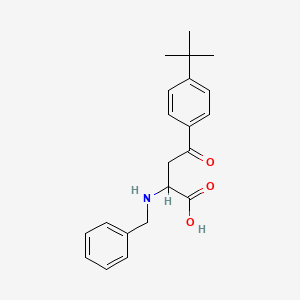
![N-(2-(3-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-4-methylbenzamide](/img/structure/B2613464.png)
![4-(N-cyclopropyl-N-methylsulfamoyl)-N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide](/img/structure/B2613466.png)
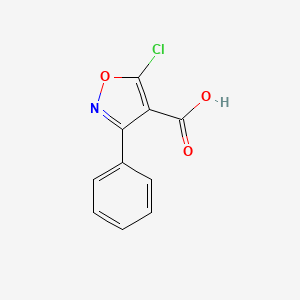
![8-(2-Ethoxyphenyl)-11,13-dimethyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2613468.png)
